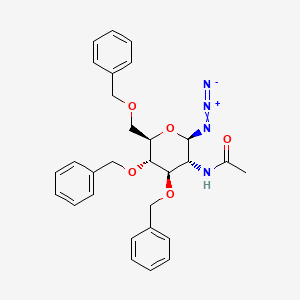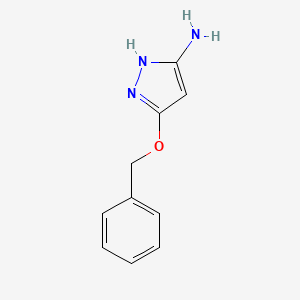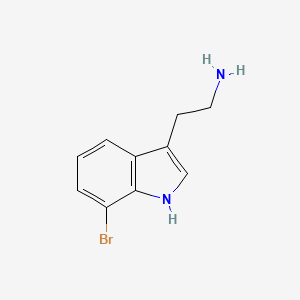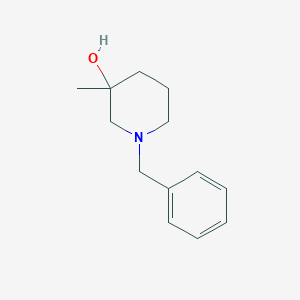
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide" is a derivative of 2-acetamido-2-deoxy-D-glucopyranose, which is a key building block in the synthesis of glycoconjugates that are biologically significant. These glycoconjugates are often involved in various biological processes and are of interest in the development of pharmaceuticals and the study of carbohydrate chemistry .
Synthesis Analysis
The synthesis of related compounds often involves the use of glycosyl donors that can form specific glycosidic linkages. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose from D-mannose is a precursor to various glycosyl halide derivatives, which are useful in forming alpha-glycosidic linkages in aminosugars . Another approach involves the furanose acetonide derivative from 2-acetamido-2-deoxy-D-glucose, which provides a route to diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides . Additionally, the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine is an improved method for creating key intermediates in glycopeptide synthesis . One-pot synthesis methods have also been developed to streamline the production of these compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an acetamido group and multiple benzyl or acetyl groups attached to the glucopyranose ring. The configuration of these substituents is crucial for the biological activity and reactivity of the compound. For example, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose involves selective protection and deprotection steps to achieve the desired molecular structure .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including glycosylation to form disaccharides or trisaccharides, as seen in the synthesis of chitobiose derivatives . The reactivity of the glycosyl donors is often enhanced by the presence of certain groups, such as the nonparticipating azido group, which can be converted into amino or acylamino functions after glycosylation . The introduction of different substituents can lead to the formation of biologically important derivatives, such as muramic acid beta-glycosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the acetamido group and the protective benzyl or acetyl groups affect the solubility, reactivity, and stability of the compound. For instance, the crystalline nature of some derivatives is important for their purification and characterization . The protective groups also play a role in the stereochemistry of the glycosidic linkages formed during synthesis .
科学的研究の応用
Synthesis and Glycosylation
This compound is extensively used in the synthesis of glycosides and oligosaccharides. For instance, its role in synthesizing S-linked glucosaminyl-4-thiohex-2-enopyranosides through SN2' substitution demonstrates its utility in creating structurally complex sugars with potential biological activities (Kroutil et al., 2001). Another application includes its use in the regioselective synthesis of a sulfonated arabino Lewis(a) asparagine building block, highlighting its versatility in glycopeptide synthesis (Rösch & Kunz, 2006).
Facilitating Efficient Synthetic Routes
The compound serves as a key intermediate in efficient synthetic routes to various aminosugars, demonstrating its critical role in simplifying the preparation of biologically relevant molecules (Cai, Ling, & Bundle, 2009). Similarly, its transformation into glycosides of N-acetylglucosamine via copper(II)-mediated activation showcases a mild and efficient synthesis method, broadening the scope of its applications (Wittmann & Lennartz, 2002).
In Glycobiology and Medicinal Chemistry
The ability to synthesize complex glycostructures from this compound is pivotal in glycobiology and medicinal chemistry. For example, its conversion into glycosides acting as inhibitors of glycogen phosphorylase presents a direct link to therapeutic applications, indicating its potential in drug discovery (Györgydeák et al., 2004).
Supporting Oligosaccharide Synthesis
Moreover, its derivatization to create arylthioglycosides of N-acetyl-D-glucosamine, crucial for oligosaccharide synthesis, highlights its significance in producing glycoconjugates with specific biological functions (Stubbs, Macauley, & Vocadlo, 2006).
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOBJDMHDWWHLZ-HWVUQVAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572189 |
Source


|
| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide | |
CAS RN |
214467-60-4 |
Source


|
| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)




![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)





